

# Application Notes and Protocols: Synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile

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## Compound of Interest

Compound Name: 2,3-Bis(4-bromophenyl)fumaronitrile

Cat. No.: B3028761

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## Abstract

This document provides a detailed protocol for the synthesis of **2,3-Bis(4-bromophenyl)fumaronitrile**, a valuable building block in the development of advanced materials such as Covalent Organic Frameworks (COFs) and components for Organic Light-Emitting Diodes (OLEDs). The synthesis is based on the oxidative dimerization of 4-bromophenylacetonitrile. This protocol includes a step-by-step experimental procedure, characterization data, and a discussion of the reaction mechanism.

## Introduction

**2,3-Bis(4-bromophenyl)fumaronitrile** is a symmetrical molecule featuring a central fumaronitrile core flanked by two 4-bromophenyl groups. The presence of the bromine atoms allows for further functionalization through cross-coupling reactions, making it a versatile precursor for a variety of advanced materials. The fumaronitrile unit, with its electron-withdrawing nitrile groups, imparts interesting electronic and photophysical properties to the resulting materials. This application note details a reliable and efficient method for the synthesis of this compound.

## Synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile

The synthesis of **2,3-Bis(4-bromophenyl)fumaronitrile** is achieved through the oxidative dimerization of 4-bromophenylacetonitrile in the presence of iodine and a base, such as sodium methoxide, in a suitable solvent like methanol. This method has been reported to provide good yields of the desired product.

## Experimental Protocol

Materials:

- 4-Bromophenylacetonitrile
- Iodine (I<sub>2</sub>)
- Sodium methoxide (NaOMe)
- Methanol (MeOH), anhydrous
- Diethyl ether
- Hydrochloric acid (HCl), 1 M
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>), saturated solution
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenylacetonitrile (1.0 eq) in anhydrous methanol.
- **Addition of Base:** To the stirred solution, add sodium methoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 15-20 minutes.
- **Addition of Oxidant:** Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
  - After the reaction is complete, quench the reaction by adding 1 M HCl until the solution is acidic.
  - Remove the methanol under reduced pressure using a rotary evaporator.
  - To the residue, add water and extract the product with diethyl ether or another suitable organic solvent (e.g., dichloromethane) three times.
  - Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
  - Filter off the drying agent.
  - Remove the solvent under reduced pressure to obtain the crude product.
  - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield **2,3-Bis(4-bromophenyl)fumaronitrile** as a solid.

## Quantitative Data

Parameter	Value
Molecular Formula	C <sub>16</sub> H <sub>8</sub> Br <sub>2</sub> N <sub>2</sub>
Molecular Weight	388.06 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	216-220 °C
Typical Yield	70-90%

## Characterization Data

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):

- Expected Chemical Shifts (in CDCl<sub>3</sub>, δ in ppm): The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. A multiplet in the aromatic region (approximately 7.50-7.80 ppm) corresponding to the eight protons of the two 4-bromophenyl rings is anticipated.

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Expected Chemical Shifts (in CDCl<sub>3</sub>, δ in ppm):
  - Aromatic Carbons: Peaks are expected in the range of 125-135 ppm.
  - Olefinic Carbons: The carbons of the central double bond are expected to appear around 110-120 ppm.
  - Nitrile Carbons (-C≡N): The signal for the nitrile carbons is anticipated around 115-125 ppm.
  - Carbon attached to Bromine (C-Br): A peak around 125-130 ppm is expected.

FTIR (Fourier-Transform Infrared) Spectroscopy:

- Characteristic Peaks (cm<sup>-1</sup>):

- C≡N stretch (nitrile): A sharp, medium-intensity peak is expected around 2220-2240  $\text{cm}^{-1}$ .
- C=C stretch (alkene): A peak in the region of 1600-1650  $\text{cm}^{-1}$  may be observed, though it might be weak due to the symmetry of the molecule.
- C-H stretch (aromatic): Peaks above 3000  $\text{cm}^{-1}$ .
- C-Br stretch: A peak in the fingerprint region, typically below 800  $\text{cm}^{-1}$ .

## Diagrams

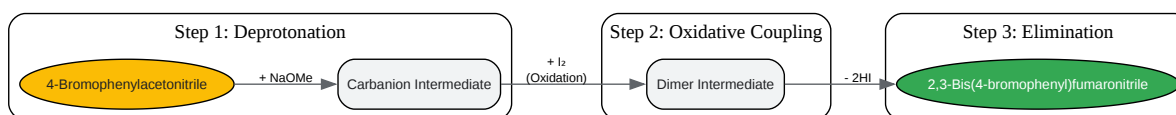
### Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2,3-Bis(4-bromophenyl)fumaronitrile**.

### Proposed Reaction Mechanism



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